![molecular formula C14H20N2OS B7510149 [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMAPT is a member of the thiazepine family and is structurally similar to the natural compound juglone. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
作用機序
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone exerts its effects by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in cell survival, proliferation, and inflammation. In cancer cells, NF-κB is often overactivated, leading to increased cell survival and proliferation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, which leads to the inhibition of NF-κB nuclear translocation and transcriptional activity.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for the elimination of cancer cells. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer effects, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
実験室実験の利点と制限
One advantage of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its ability to inhibit the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one limitation of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone. One area of research is the development of new formulations of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone that can improve its solubility and bioavailability. Another area of research is the identification of new targets for [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone, which can expand its potential therapeutic applications. Additionally, the combination of [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone with other drugs or therapeutic agents is an area of research that holds promise for improving its efficacy and reducing its toxicity.
合成法
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process starting with the reaction of 4-bromo-N,N-dimethylaniline with thioacetamide in the presence of a base to form 4-(dimethylamino)phenylthiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone.
科学的研究の応用
[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the NF-κB pathway, which is involved in the regulation of cell survival, proliferation, and inflammation. [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
In addition to its anti-cancer properties, [4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone has also been shown to exhibit anti-inflammatory and anti-angiogenic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which are both important processes in the development of inflammatory diseases.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-15(2)13-6-4-12(5-7-13)14(17)16-8-3-10-18-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNJASBJPQTPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

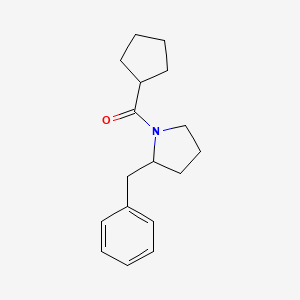
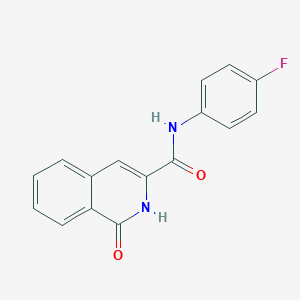
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
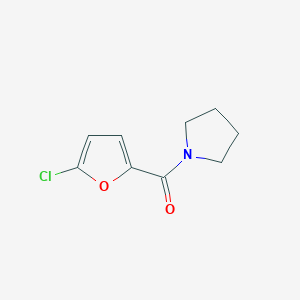
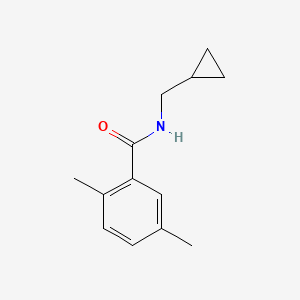
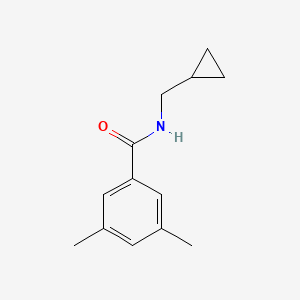
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)
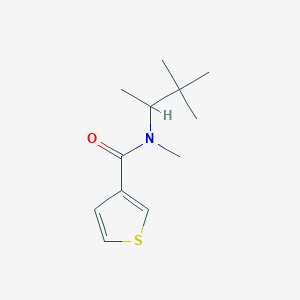
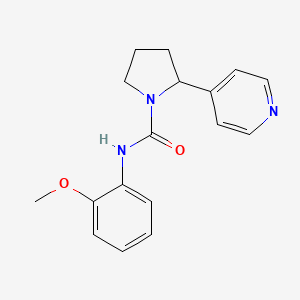
![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)
![(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7510154.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide](/img/structure/B7510163.png)
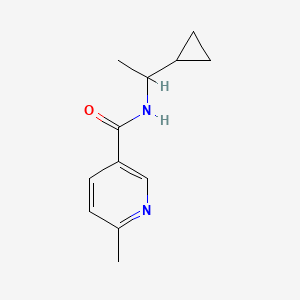
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B7510179.png)